molecular formula C11H18N2O B13676727 2-Dimethylamino-5-methoxy-N-ethylaniline

2-Dimethylamino-5-methoxy-N-ethylaniline

Cat. No.: B13676727
M. Wt: 194.27 g/mol
InChI Key: NFPZNOHMRPAOOH-UHFFFAOYSA-N
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Description

2-Dimethylamino-5-methoxy-N-ethylaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a dimethylamino group, a methoxy group, and an ethyl group attached to the aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-5-methoxy-N-ethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-dimethylamino-5-methoxyaniline with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-5-methoxy-N-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Dimethylamino-5-methoxy-N-ethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylamino-5-methoxy-N-ethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-methylaniline
  • 2-Bromo-4-methylaniline
  • 4-Methoxy-2-methylaniline

Uniqueness

2-Dimethylamino-5-methoxy-N-ethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both dimethylamino and methoxy groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-N-ethyl-4-methoxy-1-N,1-N-dimethylbenzene-1,2-diamine

InChI

InChI=1S/C11H18N2O/c1-5-12-10-8-9(14-4)6-7-11(10)13(2)3/h6-8,12H,5H2,1-4H3

InChI Key

NFPZNOHMRPAOOH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=CC(=C1)OC)N(C)C

Origin of Product

United States

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